molecular formula C10H12IN B12856729 (S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12856729
M. Wt: 273.11 g/mol
InChI Key: SYYLFWLAAHJGAD-JTQLQIEISA-N
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Description

(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes an iodine atom attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of a tetrahydronaphthalene precursor followed by amination. One common method includes the following steps:

    Iodination: The tetrahydronaphthalene precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

    Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the compound. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or cyanides, to form diverse products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium cyanide are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

(S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of amine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a bromine atom instead of iodine.

    (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a chlorine atom instead of iodine.

    (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (S)-7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical properties, such as higher molecular weight and distinct reactivity compared to its halogenated analogs. These properties can influence its biological activity and suitability for specific applications.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

(1S)-7-iodo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1

InChI Key

SYYLFWLAAHJGAD-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)I)N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)I)N

Origin of Product

United States

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